molecular formula C9H13ClN2O3 B6607066 2-(3-methyl-4-nitrophenoxy)ethan-1-aminehydrochloride CAS No. 2839144-35-1

2-(3-methyl-4-nitrophenoxy)ethan-1-aminehydrochloride

Cat. No.: B6607066
CAS No.: 2839144-35-1
M. Wt: 232.66 g/mol
InChI Key: BAZWECXECWXKBP-UHFFFAOYSA-N
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Description

2-(3-methyl-4-nitrophenoxy)ethan-1-aminehydrochloride is a synthetic organic compound with the molecular formula C9H13ClN2O3 It is characterized by the presence of a nitrophenoxy group attached to an ethan-1-amine backbone, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-nitrophenoxy)ethan-1-aminehydrochloride typically involves the following steps:

    Nitration: The starting material, 3-methylphenol, undergoes nitration to introduce a nitro group at the 4-position, forming 3-methyl-4-nitrophenol.

    Etherification: The nitrophenol is then reacted with ethylene oxide to form 2-(3-methyl-4-nitrophenoxy)ethanol.

    Amination: The hydroxyl group of the ethanol derivative is converted to an amine group through a reaction with ammonia or an amine source, yielding 2-(3-methyl-4-nitrophenoxy)ethan-1-amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-4-nitrophenoxy)ethan-1-aminehydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-(3-methyl-4-aminophenoxy)ethan-1-aminehydrochloride.

    Substitution: Various substituted amines depending on the reagents used.

    Oxidation: 2-(3-carboxy-4-nitrophenoxy)ethan-1-aminehydrochloride.

Scientific Research Applications

2-(3-methyl-4-nitrophenoxy)ethan-1-aminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-nitrophenoxy)ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group may facilitate binding to specific sites, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methyl-4-aminophenoxy)ethan-1-aminehydrochloride: A reduced form with an amino group instead of a nitro group.

    2-(3-carboxy-4-nitrophenoxy)ethan-1-aminehydrochloride: An oxidized form with a carboxylic acid group.

Uniqueness

2-(3-methyl-4-nitrophenoxy)ethan-1-aminehydrochloride is unique due to the presence of both a nitrophenoxy group and an ethan-1-amine backbone

Properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c1-7-6-8(14-5-4-10)2-3-9(7)11(12)13;/h2-3,6H,4-5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZWECXECWXKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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